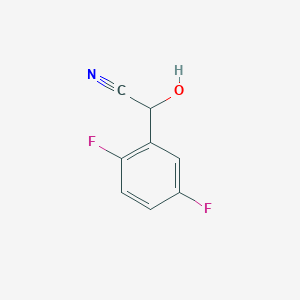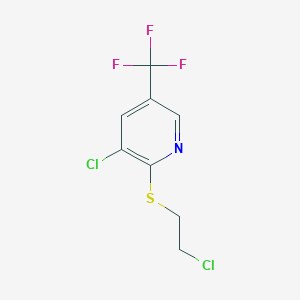
3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine, also known as CTCEP, is a novel organic compound with a wide range of applications in the field of organic chemistry. It is a highly versatile compound, with the ability to be used as a starting material for the synthesis of a variety of compounds, as well as a catalyst for certain reactions. CTCEP’s structure has been studied extensively, and its reactivity has been well-characterized.
Wissenschaftliche Forschungsanwendungen
- Scientific Field: Organic Chemistry .
- Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is a process that is not well developed, but is crucial for the functionalization of these esters .
- Methods of Application: The study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Scientific Field: Industrial Chemistry .
- Application Summary: The synthesis of 3-chloro-2-methylbiphenyl, an intermediate for the synthesis of pyrethroid insecticides from 2,6-dichlorotoluene, was investigated .
- Methods of Application: The synthesis was achieved by the application of cross-coupling reaction of aryl Grignard reagents with aryl halides catalyzed by non-ligated nickel (II) chloride .
- Results or Outcomes: The reaction was found to proceed economically by avoiding undesired side reactions. This synthetic method has advantages in that it requires no toxic and expensive phosphines and the reaction mixture can be processed more easily by the absence of organic ligand .
Catalytic Protodeboronation of Pinacol Boronic Esters
Industrial Synthesis of 3-Chloro-2-Methylbiphenyl
- Scientific Field: Organic Chemistry .
- Application Summary: Alkyl halides can undergo nucleophilic substitution, which is a fundamental reaction in organic chemistry .
- Methods of Application: The reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously. This is called an ‘SN2’ mechanism .
- Results or Outcomes: The outcome of the SN2 reaction is inherently stereoselective: when the substitution takes place at a stereocenter, we can confidently predict the stereochemical configuration of the product .
- Scientific Field: Organic Chemistry .
- Application Summary: Alkyl halides can undergo elimination reactions, which are another fundamental class of reactions in organic chemistry .
- Methods of Application: The reaction is a single-step process, referred to as the E2 mechanism .
- Results or Outcomes: The E2 mechanism results in the formation of a double bond .
- Scientific Field: Biology .
- Application Summary: In chemosynthesis, one or more carbon molecules (usually carbon dioxide or methane) and nutrients are converted into organic matter .
- Methods of Application: The process uses the oxidation of inorganic molecules (such as hydrogen gas, hydrogen sulfide, or ammonia) or methane as a source of energy, rather than sunlight .
- Results or Outcomes: The result of chemosynthesis is the production of organic matter from inorganic sources .
Substitution Reactions of Alkyl Halides
Elimination Reactions of Alkyl Halides
Chemosynthesis
Eigenschaften
IUPAC Name |
3-chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NS/c9-1-2-15-7-6(10)3-5(4-14-7)8(11,12)13/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPSANKQMJUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



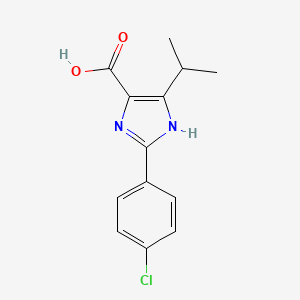
![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)
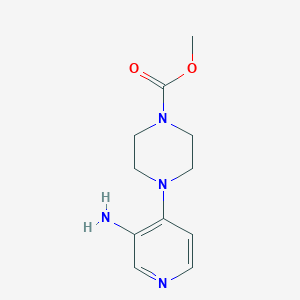
![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)
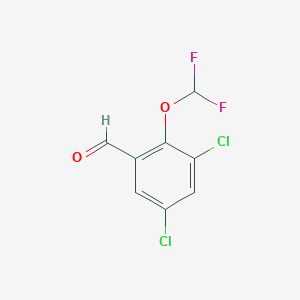
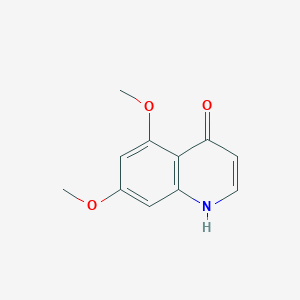
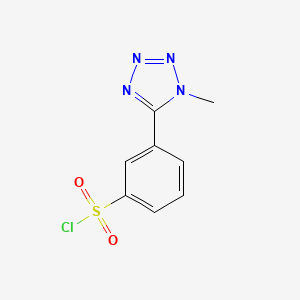
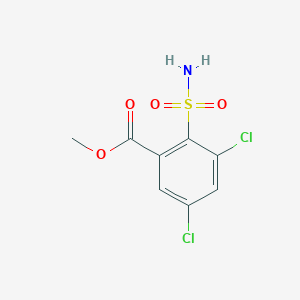
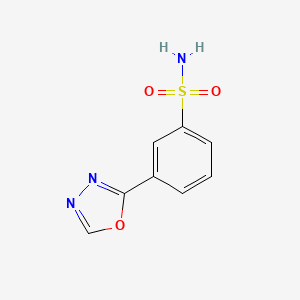
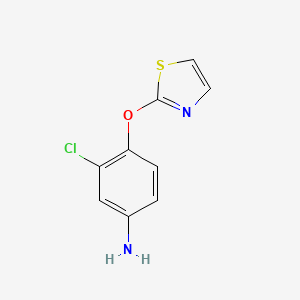

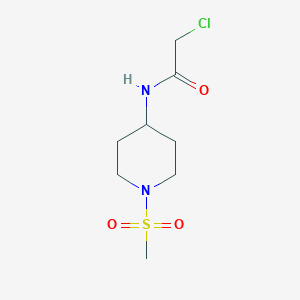
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)
